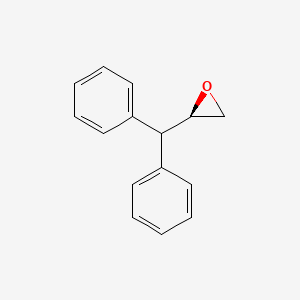

(R)-2-Benzhydryloxirane

Overview

Description

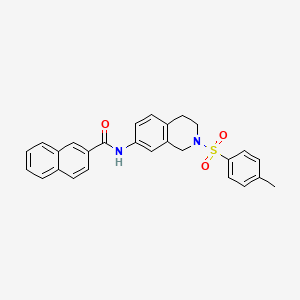

(R)-2-Benzhydryloxirane, or (R)-2-BHO, is a chiral oxirane compound that has been widely used in scientific research for its unique properties and potential applications. Its synthesis has been studied and developed by many chemists in order to make it more accessible and economical for research. This compound has been found to have a variety of biochemical and physiological effects, and its potential for use in laboratory experiments has been explored. In

Scientific Research Applications

Oxidative Destruction of Benzhydryl Sulfides : In a study by Akopova et al. (2013), the reactions of benzhydryl sulfides with peroxytrifluoroacetic acid were explored. This research showed that when the substituent R≠H, oxidative destruction of the substrates occurs to form 2,4,6-tribenzhydrylphenol, while smooth sulfoxidation happens with R = H. This indicates a role for (R)-2-Benzhydryloxirane in the study of oxidative reactions in organic chemistry (Akopova et al., 2013).

Selective Chemosensor for Metal Ions : Anbu et al. (2014) synthesized a new benzoyl hydrazone based chemosensor using this compound derivatives, which acts as a highly selective fluorescence sensor for Cu(2+) and Zn(2+) ions in aqueous media. This research contributes to the field of analytical chemistry, particularly in the development of selective sensors for metal ions (Anbu et al., 2014).

Catalysis in Asymmetric Hydrogenation : Imamoto et al. (2012) described the synthesis of various enantiomers of 2,3-bis(tert-butylmethylphosphino)quinoxaline, which were used as ligands in rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. This research highlights the application of this compound derivatives in catalysis, particularly in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Functionalized 2,3-Dihydrobenzofurans : Li et al. (2018) utilized alkynyloxiranes, including this compound, in Cp*RhIII-catalyzed C-H functionalization reactions. This led to the efficient synthesis of functionalized 2,3-dihydrobenzofurans with a broad substrate scope, illustrating the compound's utility in organic synthesis (Li et al., 2018).

Study of Vasopressin V(2) Receptor Agonists : Kondo et al. (2002) explored the synthesis and evaluation of both the (R)- and (S)-enantioisomers of a tetrahydro-1H-1-benzazepine derivative, showing significant activity as a V(2) receptor agonist. This indicates the potential use of this compound in the study of receptor-ligand interactions (Kondo et al., 2002).

properties

IUPAC Name |

(2R)-2-benzhydryloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZITUGLJWMLCF-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B3017323.png)

![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)

![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B3017332.png)

![6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B3017338.png)

![4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B3017339.png)

![4-Chloro-2-(1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B3017342.png)

![N,N-dimethyl-N'-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B3017343.png)